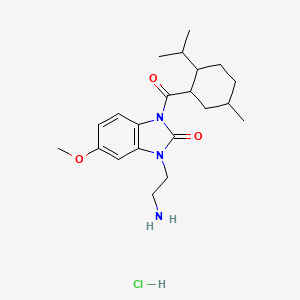

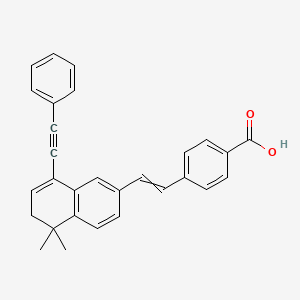

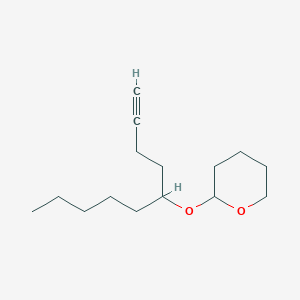

![molecular formula C23H23N7O5 B15286967 2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)

2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pralatrexate, sold under the brand name Folotyn, is a medication primarily used for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). It is a dihydrofolate reductase inhibitor, which means it interferes with the folate pathway, crucial for DNA synthesis and cell proliferation . Pralatrexate was approved for medical use in the United States in September 2009 .

准备方法

Pralatrexate is synthesized through a series of chemical reactions starting from 10-propargyl-10-methoxycarbonyl-4-deoxy-4-amino-10-deaza pteroic acid methyl ester. The synthetic route involves saponification, decarboxylation, and reactions with L-diethyl glutamate, followed by another saponification step to yield the final product . Industrial production methods focus on optimizing yield and purity, often achieving a purity level of over 90% .

化学反应分析

Pralatrexate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for pralatrexate due to its stable structure.

Substitution: Pralatrexate can undergo substitution reactions, particularly at the pteridine ring.

Polyglutamylation: Catalyzed by folylpolyglutamate synthetase, this reaction increases the cellular retention of pralatrexate.

Common reagents include folylpolyglutamate synthetase for polyglutamylation and various solvents for purification steps. Major products formed include polyglutamylated derivatives, which have enhanced cellular retention and efficacy .

科学研究应用

Pralatrexate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study antifolate mechanisms.

Biology: Helps in understanding folate metabolism and transport.

Industry: Used in the development of new antifolate drugs and combination therapies.

作用机制

Pralatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for converting dihydrofolate to tetrahydrofolate, a form of folate required for DNA synthesis . It has a high affinity for the reduced folate carrier, which is overexpressed in cancer cells, leading to increased drug uptake and retention . This selective uptake makes pralatrexate more effective in targeting cancer cells while sparing normal cells .

相似化合物的比较

Pralatrexate is often compared to other antifolates like methotrexate and aminopterin. Unlike methotrexate, pralatrexate has a higher affinity for the reduced folate carrier, resulting in better accumulation in cancer cells . This makes it more potent and effective in treating drug-resistant PTCL . Other similar compounds include pemetrexed and raltitrexed, which also target the folate pathway but differ in their specific mechanisms and clinical applications .

Pralatrexate stands out due to its unique ability to be efficiently internalized and retained in tumor cells, making it a valuable addition to the arsenal of antifolate drugs .

属性

IUPAC Name |

2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSBUKJUDHAQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861383 |

Source

|

| Record name | N-{4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

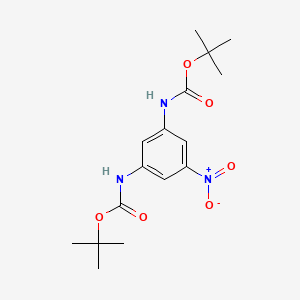

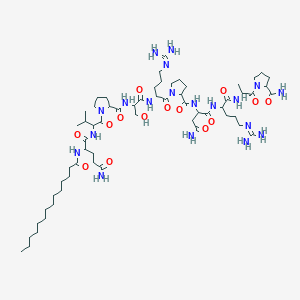

![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)

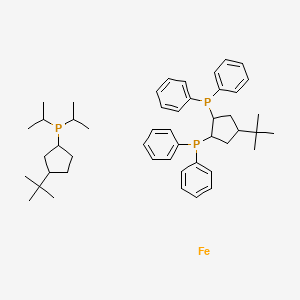

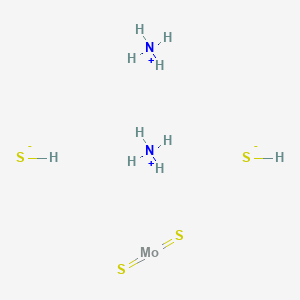

![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)

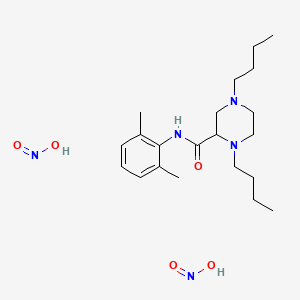

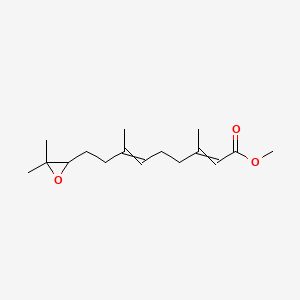

![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)

![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)

![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)